molecular formula C12H13ClN2O B2778037 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine CAS No. 866134-16-9

2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine

Cat. No. B2778037
CAS RN: 866134-16-9
M. Wt: 236.7
InChI Key: NCAFKTFUSLPNJV-UHFFFAOYSA-N
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Description

The compound “2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine” belongs to the class of organic compounds known as quinolines and derivatives . Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine” are not available, similar compounds such as “2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile” have been synthesized from 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile using a novel protocol involving Vilsmeier–Haack chlorination .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods, including Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . These methods can provide information about the vibrational frequencies of the molecule, which can be used to infer its structure .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, chloromethyl methyl ether, a compound with a similar methoxymethyl group, is used as an alkylating agent . It’s also used for introducing the methoxymethyl ether (MOM) protecting group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the compound “2-Chloro-4-(methoxymethyl)pyridine” has a molecular weight of 157.6, and it is a liquid at room temperature .

Scientific Research Applications

Anticancer Properties

Quinoline derivatives have been identified as potent inducers of apoptosis, showing promise as anticancer agents. For example, a study found that certain quinoline compounds exhibit potent apoptosis-inducing activity, along with significant efficacy in breast and other cancer models due to their excellent blood-brain barrier penetration (Sirisoma et al., 2009). This suggests that 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine could potentially be explored for similar anticancer applications, given its structural resemblance to these compounds.

Synthetic Utility in Heterocyclic Chemistry

Quinoline derivatives also play a crucial role in the synthesis of complex heterocyclic structures. A study demonstrated the conversion of nitroquinolines into various heterocyclic compounds, showcasing the versatility of quinoline derivatives in synthetic organic chemistry (Roberts et al., 1997). This indicates the potential of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine as a building block in the synthesis of novel heterocyclic compounds with diverse biological activities.

Fluorescence Properties and Cytotoxic Activity

The fluorescence properties and cytotoxic activity of quinoline derivatives have been investigated, with some compounds showing promising results in vitro against various cancer cell lines (Kadrić et al., 2014). This suggests the potential of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine in the development of fluorescent probes for biological imaging or as cytotoxic agents for cancer therapy.

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives has been explored, with some compounds exhibiting significant activity against a variety of microorganisms (Rana et al., 2008). This highlights the potential application of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine in the development of new antimicrobial agents.

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical compound and the necessary precautions. For example, the compound “2-Methoxy-4-methylphenol” is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-4-(methoxymethyl)-6-methylquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-7-3-9-8(6-16-2)4-12(13)15-11(9)5-10(7)14/h3-5H,6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAFKTFUSLPNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=C(C=C2COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine

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